6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTGQHCUOMLSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H7BrClN
- Molecular Weight : Approximately 232.52 g/mol
- Structure : The compound features a quinoline core with bromine and chlorine substituents, which influence its reactivity and biological interactions.
Chemistry
6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the development of novel materials.
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : In vitro studies have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
- Antitumor Activity : Recent studies highlighted the anticancer potential of this compound. It demonstrated effectiveness against several cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM. The mechanism involves inducing apoptosis through caspase activation.
Medicinal Chemistry
Due to its structural similarity to other bioactive quinoline derivatives, this compound is explored for potential therapeutic applications in drug development targeting various diseases. Notably, its interactions with enzymes and receptors can influence critical biological pathways, making it a candidate for further pharmacological studies.
Industrial Applications
In the industrial sector, this compound could be utilized in the production of specialty chemicals or as a catalyst in specific chemical reactions. Its unique properties may contribute to advancements in material science.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound indicated that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 μg/mL. This suggests its potential use as a lead compound in developing new antibacterial agents.
Case Study 2: Anticancer Mechanism
In vitro assays on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups. This effect was attributed to the compound's ability to enhance caspase activity and alter gene expression related to cell survival pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various enzymes or receptors, influencing biological pathways. For example, they might inhibit DNA synthesis or interfere with protein function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinolinic acid: An intermediate in the kynurenine pathway of tryptophan metabolism.
Uniqueness
6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Overview
6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents in its structure significantly influences its chemical properties and biological interactions. This compound has been studied for various potential applications, including antimicrobial and anticancer activities.
The molecular formula of this compound is with a molecular weight of approximately 232.52 g/mol. Its structure includes a quinoline core, which is known for its pharmacological significance.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be very low, suggesting potent antibacterial effects .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study focused on its ability to inhibit the proliferation of tumor cells demonstrated that it could effectively reduce cell viability in several cancer cell lines, including SPCA1 cells. The mechanism appears to involve the inhibition of protein tyrosine kinases, which are crucial in cancer cell signaling pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Quinoline derivatives typically influence cellular pathways by inhibiting enzymes involved in DNA synthesis and protein function. Specifically, this compound may act as a protein tyrosine kinase inhibitor, which can disrupt signaling pathways critical for tumor growth and proliferation .
Case Studies
- Antitumor Evaluation : A series of compounds structurally related to this compound were synthesized and tested for their antitumor activity. The results indicated that modifications on the quinoline ring significantly affected their inhibitory potency against cancer cell lines .
- QSAR Studies : Quantitative structure-activity relationship (QSAR) studies have been performed to predict the biological activity of quinoline derivatives, including this compound. The models developed showed strong correlations between structural features and antimicrobial activity, suggesting that further modifications could enhance efficacy against pathogens like Mycobacterium tuberculosis .
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinolinone core. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution using reagents like or . Key factors include:
- Catalyst selection : Palladium on carbon () under hydrogenation conditions for nitro group reduction (e.g., yielding 72.9% for related compounds) .
- Solvent and temperature : Reactions in ethanol or DMF at reflux (~80°C) improve solubility and reaction rates .
- Purification : Flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar quinolinones .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns and ESI ionization .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials at ambient temperatures to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ketone group .
- Reactivity : Avoid strong oxidizers (e.g., ) to prevent ring oxidation .
Q. How can researchers perform initial biological screening to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., nNOS selectivity) using fluorometric or colorimetric substrates (IC determination) .
- Cell viability : Use MTT assays on neuronal or cancer cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of bromo and chloro substituents in modulating biological activity?
- Methodological Answer :
- Analog synthesis : Replace Br/Cl with other halogens (e.g., F, I) or electron-withdrawing groups (e.g., ) to compare activity .
- Pharmacophore modeling : Tools like MOE (Molecular Operating Environment) map steric/electronic contributions of substituents to binding affinity .
- Data analysis : Correlate IC values with substituent Hammett constants (σ) to quantify electronic effects .
Q. What strategies can resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding vs. enzymatic activity assays) .
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and BBB penetration to explain in vivo efficacy gaps .
- Dose-response normalization : Adjust for differences in bioavailability using AUC calculations from pharmacokinetic studies .
Q. How can computational modeling predict the compound’s mechanism of action in neuronal nitric oxide synthase (nNOS) inhibition?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to nNOS active sites (e.g., heme-coordinating residues) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- Free energy calculations : Apply MM-PBSA to estimate binding energy contributions from Br/Cl substituents .
Q. What challenges arise in achieving selective functionalization of the quinolinone core for derivatization?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., ) to control bromination/chlorination positions .
- Protection/deprotection : Temporarily protect the ketone group with TMSCl to prevent side reactions during alkylation .
- Metal catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
